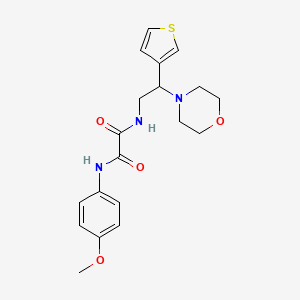

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Beschreibung

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS: 946375-37-7) is a synthetic oxalamide derivative with the molecular formula C20H26N4O3S and a molecular weight of 402.5 g/mol. Its structure features a 4-methoxyphenyl group linked to one amide nitrogen and a 2-morpholino-2-(thiophen-3-yl)ethyl moiety attached to the second amide nitrogen. The SMILES notation is COc1ccc(NC(=O)C(=O)NCC(c2ccsc2)N2CCN(C)CC2)cc1 .

Eigenschaften

IUPAC Name |

N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-25-16-4-2-15(3-5-16)21-19(24)18(23)20-12-17(14-6-11-27-13-14)22-7-9-26-10-8-22/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPMLVUEBBYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, with the CAS number 946355-78-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is C19H23N3O4S, with a molecular weight of 389.5 g/mol. The structure features an oxalamide backbone with a 4-methoxyphenyl group and a morpholino-thiophenyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 946355-78-8 |

| Molecular Formula | C19H23N3O4S |

| Molecular Weight | 389.5 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The compound's biological activity can be attributed to its interaction with various molecular targets within cells. Research indicates that derivatives of the oxadiazole scaffold, which includes this compound, exhibit significant anticancer properties through multiple mechanisms:

- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Targeting Kinases : It has been shown to affect signaling pathways by inhibiting kinases that are essential for tumor growth .

- Interaction with Nucleic Acids : The structural components allow for selective binding to nucleic acids, disrupting the replication process in cancer cells .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide. Key findings from these studies are summarized below:

Anticancer Activity

A review highlighted that 1,3,4-oxadiazole derivatives possess a broad spectrum of anticancer activities, demonstrating cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assays

In vitro assays conducted on different cancer cell lines (e.g., HeLa, MCF-7) showed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives:

- Structural Modifications : Modifying substituents on the oxadiazole core has been shown to significantly improve antiproliferative effects against cancer cells .

- Molecular Docking Studies : Computational studies suggest that N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing thiophene and morpholine structures exhibit significant antimicrobial activities. Preliminary studies suggest that N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance this activity by improving membrane permeability.

| Compound Name | Morpholine Present | Thiophene Moiety | Additional Substituents |

|---|---|---|---|

| This compound | Yes | Yes | Methoxyphenyl |

| Related Compound 1 | Yes | Yes | None |

| Related Compound 2 | Yes | Yes | Chlorophenyl |

Anti-inflammatory Effects

The thiophene component of the compound is recognized for its anti-inflammatory properties. Studies have shown that thiophene derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.

In Vitro Studies

- Antinociceptive Activity : In vitro assays have demonstrated that the compound exhibits antinociceptive properties, indicating potential use in pain management therapies.

-

Antimicrobial Testing :

- A series of tests on related thiophene-containing compounds showed effective inhibition against various bacterial strains. These findings support the hypothesis that N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide may exhibit similar antimicrobial effects.

Potential Applications

Given its diverse biological activities, N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has potential applications in:

- Pharmacology : As a candidate for drug development targeting bacterial infections and inflammatory diseases.

- Material Science : Due to its unique chemical properties, it may be explored for use in creating novel materials with specific functionalities.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The morpholino group in the target compound may improve water solubility compared to pyridine-based analogs (e.g., S336) .

- Thiophene in the target compound introduces sulfur-based interactions, distinct from pyridine or benzyl groups in analogs .

- Halogenated analogs (e.g., ) prioritize lipophilicity for membrane penetration, unlike the target compound’s polar morpholino group .

Pharmacological and Functional Comparison

- Umami Agonists: S336 () is a high-potency umami flavoring agent (FEMA 4233) targeting the hTAS1R1/hTAS1R3 receptor.

- Metabolic Stability: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) shows rapid hepatic metabolism without amide hydrolysis, suggesting oxalamides generally resist enzymatic cleavage . This aligns with the target compound’s presumed stability .

- Safety Profile: Structurally related oxalamides (e.g., ) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin exceeding 500 million for flavoring applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.